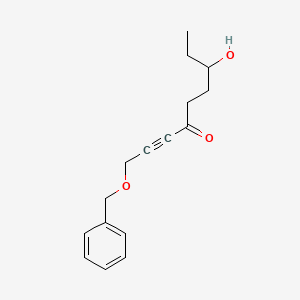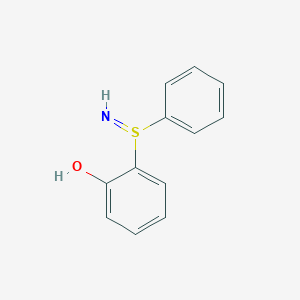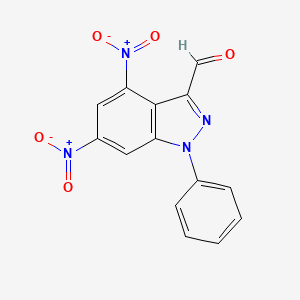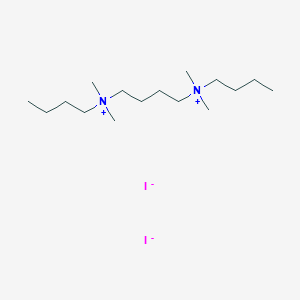
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one is an organic compound characterized by its unique structure, which includes a benzyloxy group, a hydroxyl group, and a non-2-yn-4-one backbone
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Alkyne Formation: The non-2-yn-4-one backbone can be constructed using alkyne formation reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Dess-Martin periodinane.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and cellular signaling pathways.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one can be compared with similar compounds, such as:
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: This compound also contains a benzyloxy group and is used in similar synthetic applications.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound features a benzyloxy group and a triazole ring, making it useful in antifungal applications.
Benzyl-protected phenols: These compounds have a benzyloxy group protecting the phenol, used in various organic synthesis reactions.
Propriétés
Numéro CAS |
826994-54-1 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
7-hydroxy-1-phenylmethoxynon-2-yn-4-one |
InChI |
InChI=1S/C16H20O3/c1-2-15(17)10-11-16(18)9-6-12-19-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,10-13H2,1H3 |
Clé InChI |
SGLOXCVQDVFWOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)C#CCOCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)


![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)

![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)

